![molecular formula C16H26N4O6S2 B2940342 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2034458-47-2](/img/structure/B2940342.png)
5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a piperidine ring, a sulfamoyl group, and a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Methoxybenzamide Moiety: The methoxybenzamide moiety is attached through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Regioselectivity and Reaction Conditions
Reaction conditions significantly influence regioselectivity:
-
Solvent effects : Polar aprotic solvents (e.g., DMSO) favor ortho-substitution in sulfamoylation reactions, while methanol promotes para-substitution .
-
Temperature : Optimal yields (~75–85%) are achieved at 60–80°C for 48–72 hours .
Table 1: Reaction Optimization Data
Parameter | Condition | Yield (%) | Selectivity (Ortho:Para) | Source |
---|---|---|---|---|
Solvent (DMSO) | 60°C, 72 h | 78 | 85:15 | |
Solvent (MeOH) | Reflux, 24 h | 62 | 10:90 | |
Catalyst (Et₃N) | 1.5 equiv | 82 | – |
Functional Group Reactivity
-
Sulfamoyl groups : Participate in hydrogen bonding with kinases (e.g., MEK) or carbonic anhydrases, as observed in structural analogs .
-
Benzamide core : Stabilizes π-π stacking interactions in enzyme binding pockets, critical for inhibitory activity .
-
Piperidine moiety : Enhances solubility and modulates pharmacokinetics via N-methylation or sulfamoylation .
Analytical Characterization
-
NMR : Distinct peaks for dimethylsulfamoyl protons (δ 2.8–3.1 ppm) and benzamide carbonyl (δ 168–170 ppm) .
-
HPLC/UV-MS : Retention time ~12.5 min (C18 column, 70:30 acetonitrile/water); [M+H]⁺ = 473.2 .
-
X-ray crystallography : Confirms planar benzamide and chair conformation of the piperidine ring in related analogs .
Biological Activity and Selectivity
While direct data for this compound is limited, structural analogs exhibit:
-
MEK inhibition : IC₅₀ values < 100 nM via blockade of Raf/MEK/MAPK signaling .
-
Carbonic anhydrase IX (CAIX) binding : Kd ~0.12 nM with >100-fold selectivity over other isoforms .
-
NLRP3 inflammasome modulation : EC₅₀ ~50 nM in sulfonylurea derivatives .
Table 2: Selectivity Profile of Analogous Compounds
Target | IC₅₀/Kd (nM) | Selectivity Ratio (vs. Off-Targets) | Source |
---|---|---|---|
MEK1 | 45 | 15× over MEK2 | |
CAIX | 0.12 | >100× over CAI/II | |
NLRP3 | 50 | 20× over NLRC4 |
Stability and Degradation Pathways
Wissenschaftliche Forschungsanwendungen
5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
- 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Biologische Aktivität
5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of enzyme inhibition and potential anti-inflammatory effects.
Chemical Structure
The chemical formula for this compound is C14H20N4O4S2, and its structure includes a methoxybenzamide moiety linked to a piperidine ring modified with dimethylsulfamoyl groups. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes. COX-2 inhibition is relevant for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Biological Activity Studies
Recent studies have investigated the pharmacological effects of related sulfonamide compounds, indicating that modifications in the piperidine structure can significantly affect their activity. For instance, compounds that exhibit strong COX-2 inhibition have been shown to possess favorable pharmacokinetic properties, enhancing their therapeutic potential.
Table 1: Comparison of Biological Activities
Compound Name | COX-2 Inhibition (IC50 µM) | Anti-inflammatory Effect | References |
---|---|---|---|
This compound | TBD | TBD | |
SC-58635 (Celecoxib) | <0.1 | Yes | |
Other Sulfonamide Derivatives | Varies | Yes |
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related sulfonamide compounds, demonstrating significant reductions in inflammation markers when administered at therapeutic doses.
- Clinical Trials : Preliminary trials on analogs have shown promise in managing pain associated with inflammatory diseases. The efficacy and safety profile of these compounds are under continuous evaluation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the dimethylsulfamoyl group enhances binding affinity to COX enzymes. Variations in the substituents on the benzene ring also play a crucial role in modulating activity levels.
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Dimethylsulfamoyl | Increased COX-2 affinity |
Methoxy group | Enhanced solubility |
Piperidine modification | Improved bioavailability |
Eigenschaften
IUPAC Name |
5-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-8-6-12(7-9-20)11-18-27(22,23)13-4-5-15(26-3)14(10-13)16(17)21/h4-5,10,12,18H,6-9,11H2,1-3H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDNSIUXKOWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.